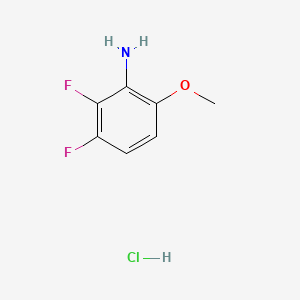

2,3-Difluoro-6-methoxyaniline hydrochloride

Description

2,3-Difluoro-6-methoxyaniline hydrochloride is a halogenated aromatic amine hydrochloride salt characterized by fluorine substituents at the 2- and 3-positions and a methoxy group at the 6-position of the aniline ring. Hydrochloride salts are commonly employed to enhance solubility and stability in drug formulations . The fluorine atoms likely contribute to metabolic stability and lipophilicity, while the methoxy group may influence electronic properties and receptor binding affinity .

Properties

IUPAC Name |

2,3-difluoro-6-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO.ClH/c1-11-5-3-2-4(8)6(9)7(5)10;/h2-3H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZYPHRRMWZANX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724410 | |

| Record name | 2,3-Difluoro-6-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332581-65-3 | |

| Record name | 2,3-Difluoro-6-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-6-methoxyaniline hydrochloride typically involves the fluorination of 6-methoxyaniline. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane, often at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-6-methoxyaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydroxide or sodium methoxide in an appropriate solvent.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Corresponding amines.

Substitution: Hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

2,3-Difluoro-6-methoxyaniline hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-methoxyaniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Substituent Effects

- Fluorine Atoms: The 2,3-difluoro substitution in the target compound contrasts with single fluorine or non-fluorinated analogs. Fluorine enhances metabolic stability and lipophilicity, as seen in Ethyl 2,2-Difluoro-3-(methylamino)propanoate HCl . However, positional differences (e.g., ortho vs. para) may alter receptor interactions compared to erlotinib HCl’s quinazoline core .

- Methoxy Group : The 6-methoxy group in the target compound is para to the amine, similar to dopamine HCl’s 4-hydroxyl group. This positioning may influence electronic effects and binding affinity, though methoxy groups generally reduce polarity compared to hydroxyls .

Analytical Methods

- RP-HPLC is a common technique for analyzing hydrochlorides, as demonstrated for dosulepin HCl and amitriptyline HCl . Linearity and accuracy data from these methods could be adapted for quantifying the target compound.

Biological Activity

2,3-Difluoro-6-methoxyaniline hydrochloride is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring both fluorine and methoxy substituents, suggests interesting interactions with biological targets, making it a candidate for various pharmacological applications.

- Chemical Name : this compound

- CAS Number : 1332581-65-3

- Molecular Formula : C8H8ClF2N

- Molecular Weight : 195.60 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of fluorine atoms can enhance lipophilicity and bioavailability, while the methoxy group may influence receptor binding and enzyme inhibition.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Interaction : It could bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of difluorinated anilines exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2,3-Difluoro-6-methoxyaniline | E. coli | 20 |

| 2,3-Difluoro-6-methoxyaniline | S. aureus | 18 |

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 | 12 | Cell cycle arrest in the G1 phase |

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by Rbaa et al. evaluated the antimicrobial activity of various difluorinated anilines, including this compound. The results demonstrated a significant inhibition of bacterial growth compared to control groups. The compound showed promise as a potential antibacterial agent, particularly against resistant strains. -

Anticancer Research :

Another investigation focused on the anticancer effects of this compound on breast cancer cell lines. The results indicated that treatment with 2,3-difluoro-6-methoxyaniline led to a reduction in cell viability and increased markers of apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.